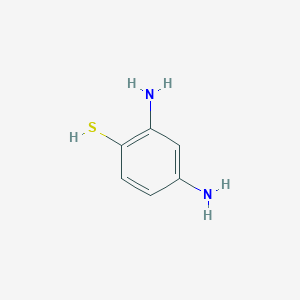

2,4-Diaminobenzene-1-thiol

Description

Structure

3D Structure

Properties

CAS No. |

21715-13-9 |

|---|---|

Molecular Formula |

C6H8N2S |

Molecular Weight |

140.21 g/mol |

IUPAC Name |

2,4-diaminobenzenethiol |

InChI |

InChI=1S/C6H8N2S/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,7-8H2 |

InChI Key |

ORBBRCGLUKANIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)N)S |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2,4 Diaminobenzene 1 Thiol

Thiol Group Reactivity

The thiol moiety is one of the most reactive sites in the 2,4-Diaminobenzene-1-thiol molecule. Its chemistry is centered around the sulfur atom's ability to act as a potent nucleophile, especially in its deprotonated thiolate form (S⁻), and its susceptibility to oxidation-reduction reactions.

Thiols are readily oxidized under various conditions to form disulfide bonds (-S-S-). This is a cornerstone of thiol chemistry and a biologically significant transformation. wikipedia.orgyoutube.com In the case of this compound, oxidation leads to the formation of a dimer, bis(2,4-diaminophenyl) disulfide. The reaction typically proceeds via a thiolate intermediate which is then oxidized by agents such as oxygen (air oxidation), hydrogen peroxide, or halogens. nih.gov This process is reversible, and the disulfide bond can be cleaved back to the corresponding thiols using reducing agents. youtube.com

The oxidation of thiols is a stepwise process. The initial oxidation product is a sulfenic acid (R-SOH), which is generally unstable and can be further oxidized to a sulfinic acid (R-SO₂H) and ultimately to a sulfonic acid (R-SO₃H). nih.gov Alternatively, the sulfenic acid can react with another thiol molecule to form the stable disulfide. researchgate.net

Table 1: Oxidation Reactions of the Thiol Group

| Oxidizing Agent | Product(s) | Reaction Type |

|---|---|---|

| Mild Oxidants (e.g., I₂, Air, H₂O₂) | Disulfide | Dimerization |

| Strong Oxidants | Sulfonic Acid | Oxidation |

| Peroxides | Sulfenic/Sulfinic/Sulfonic Acids | Stepwise Oxidation |

The thiol group of this compound is a strong nucleophile, particularly after deprotonation to the thiolate anion. This high nucleophilicity allows it to participate in a variety of nucleophilic substitution and addition reactions.

S-Alkylation: Thiols readily undergo S-alkylation in the presence of a base and an alkyl halide through an Sₙ2 mechanism. The thiolate ion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a thioether. thermofisher.com

Nucleophilic Aromatic Substitution (SₙAr): The thiolate anion can act as a nucleophile in SₙAr reactions, displacing leaving groups from activated aromatic rings (e.g., those bearing strong electron-withdrawing groups like nitro groups). nih.gov This reactivity is fundamental in synthesizing various substituted thioethers.

Michael Addition: As a soft nucleophile, the thiolate can add to α,β-unsaturated carbonyl compounds in a conjugate or Michael addition reaction, forming a new carbon-sulfur bond.

Table 2: Nucleophilic Reactions of the Thiol Group

| Electrophile | Reaction Type | Product Class |

|---|---|---|

| Alkyl Halide (R-X) | Sₙ2 Substitution | Thioether (S-Alkyl) |

| Activated Aryl Halide (Ar-X) | SₙAr Substitution | Thioether (S-Aryl) |

| α,β-Unsaturated Carbonyl | Michael Addition | β-Thio Carbonyl Compound |

| Epoxide | Ring-Opening | β-Hydroxy Thioether |

Thiol-ene and thiol-yne reactions are powerful "click chemistry" transformations that proceed via a free-radical mechanism, typically initiated by UV light or a radical initiator. wikipedia.orgnih.gov These reactions are known for their high efficiency, stereoselectivity, and tolerance of a wide range of functional groups. wikipedia.org

Thiol-Ene Coupling: The reaction involves the radical addition of a thiol across a double bond (ene). The process begins with the formation of a thiyl radical (RS•), which then adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical. This radical subsequently abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and propagating the radical chain. nih.gov

Thiol-Yne Coupling: This reaction is analogous to the thiol-ene coupling but involves an alkyne instead of an alkene. A key feature is that each alkyne can react sequentially with two thiol molecules. The first addition of a thiyl radical yields a vinyl sulfide (B99878), which can then undergo a second addition to form a 1,2-dithioether. lscollege.ac.inunito.it

Given its thiol functionality, this compound is a suitable candidate for these coupling reactions, enabling its incorporation into polymers or the synthesis of complex molecules. wikipedia.orglscollege.ac.in

Table 3: Thiol "Click" Coupling Reactions

| Reaction | Reactant | Key Intermediate(s) | Product |

|---|---|---|---|

| Thiol-Ene | Alkene | Thiyl radical, Carbon-centered radical | Thioether |

| Thiol-Yne | Alkyne | Thiyl radical, Vinyl radical | Vinyl Sulfide / 1,2-Dithioether |

Amino Group Reactivity

The two primary amino groups on the benzene (B151609) ring are centers of high electron density and nucleophilicity, making them key sites for electrophilic aromatic substitution and condensation reactions.

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (SₑAr) due to the presence of three strong electron-donating groups: two amino groups and one thiol group. wikipedia.org All three are ortho-, para-directing substituents. wikipedia.orgtotal-synthesis.com The combined effect of these groups makes the aromatic ring exceptionally nucleophilic and directs incoming electrophiles to specific positions.

The available positions for substitution are C3, C5, and C6.

Position 3: This position is ortho to the C2-amino and C4-amino groups and meta to the C1-thiol group. The powerful activating and ortho-directing influence of two amino groups makes this position highly susceptible to electrophilic attack.

Position 5: This site is ortho to the C4-amino group and para to the C2-amino group, while being meta to the thiol. This position is also strongly activated.

Position 6: This position is ortho to the C1-thiol group and meta to both amino groups.

Considering that the activating strength is generally -NH₂ > -SH, electrophilic attack is most likely to occur at positions 3 and 5, which are most strongly activated by the two amino groups. Steric hindrance may play a role in favoring substitution at the less crowded position 5 over position 3.

Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Predicted Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 3-Nitro- and 5-Nitro-2,4-diaminobenzene-1-thiol |

| Halogenation | Br⁺, Cl⁺ | 3-Halo- and 5-Halo-2,4-diaminobenzene-1-thiol |

| Sulfonation | SO₃ | 2,4-Diamino-1-mercaptobenzene-3-sulfonic acid |

| Friedel-Crafts Alkylation | R⁺ | 3-Alkyl- and 5-Alkyl-2,4-diaminobenzene-1-thiol |

Primary amines readily react with aldehydes and ketones in condensation reactions to form imines, commonly known as Schiff bases. dergipark.org.tr With two primary amino groups, this compound can react with carbonyl compounds to form mono- or bis-Schiff bases, depending on the stoichiometry of the reactants.

The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. Schiff bases derived from aromatic aldehydes tend to be more stable than those from aliphatic aldehydes due to conjugation. rsc.org This reactivity allows for the synthesis of a wide variety of ligands for coordination chemistry and precursors for heterocyclic compounds.

Table 5: Schiff Base Formation with Carbonyl Compounds

| Carbonyl Compound | Molar Ratio (Diamine:Carbonyl) | Product Type |

|---|---|---|

| Benzaldehyde | 1:1 | Mono-Schiff Base |

| Benzaldehyde | 1:2 | Bis-Schiff Base |

| Acetone | 1:2 | Bis-Schiff Base |

| Salicylaldehyde | 1:2 | Bis-Schiff Base Ligand |

Intermolecular and Intramolecular Interactions

The arrangement of molecules in condensed phases and in solution is dictated by a variety of non-covalent interactions. For this compound, the presence of hydrogen bond donors (-SH, -NH₂) and acceptors (S, N) leads to the formation of complex interaction networks.

In both the solid and solution states, this compound is capable of forming extensive hydrogen bonding networks. The thiol group and the two amino groups can all act as hydrogen bond donors, while the lone pairs of electrons on the sulfur and nitrogen atoms allow them to act as hydrogen bond acceptors.

In the crystalline state, these interactions are expected to define the molecular packing. X-ray crystallography is the primary technique for elucidating such three-dimensional structures nih.govnih.gov. Studies on analogous molecules, such as 4-nitrobenzene-1,2-diamine, reveal elaborate, pleated-sheet hydrogen-bonded structures that extend into three dimensions nih.gov. For this compound, one can anticipate a variety of motifs, including interactions between the thiol of one molecule and the amino group of another (N-H···S), as well as amine-amine (N-H···N) and amine-thiol (N-H···S) linkages. The thiol hydrogen bond (-SH···) is generally considered weaker and more subject to dispersive forces compared to conventional hydrogen bonds from -OH or -NH groups, due to the lower electronegativity and larger size of sulfur nih.gov.

In solution, these hydrogen bonding capabilities persist, leading to interactions with solvent molecules and self-association. Techniques like NMR spectroscopy can probe these interactions by monitoring changes in the chemical shifts of the N-H and S-H protons upon changes in concentration or solvent manchester.ac.ukmdpi.comresearchgate.net. The specific network formed will depend on the solvent's ability to act as a hydrogen bond donor or acceptor.

Table 1: Potential Hydrogen Bonding Interactions in this compound This table outlines the potential hydrogen bond donor and acceptor sites within the this compound molecule, which are responsible for forming intermolecular networks.

The aromatic ring of this compound is electron-rich due to the strong electron-donating effects of the two amino groups. This makes the molecule an excellent electron donor, capable of forming charge-transfer (CT) complexes with suitable electron acceptors cam.ac.uk. The formation of a CT complex involves the interaction of the highest occupied molecular orbital (HOMO) of the donor (this compound) with the lowest unoccupied molecular orbital (LUMO) of the acceptor.

This interaction results in the formation of a new, low-energy electronic transition, which is experimentally observed as a broad, often intense, absorption band in the UV-visible spectrum at a wavelength where neither component absorbs individually researcher.lifenih.gov. Common π-electron acceptors used in these studies include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and tetracyanoethylene (TCNE) cam.ac.ukresearcher.life.

The mechanism involves the association of the donor and acceptor molecules in solution, as shown in the general equation: D + A ⇌ [D→A] ⇌ [D⁺• A⁻•]

Here, D represents the electron donor (this compound) and A is the electron acceptor. The stability of the resulting complex can be quantified by a formation constant (KCT), which can be determined from spectrophotometric measurements. Studies on similar donor molecules like O-phenylenediamine (1,2-diaminobenzene) show that these complexes can be quite stable cam.ac.uk. This type of complex formation is also a key step in certain photochemical reactions, where absorption of light by the CT band can lead to electron transfer and subsequent chemical reactions frontiersin.orgresearchgate.net.

Table 2: Potential Electron Acceptors for Charge Transfer Complex Formation This table lists common electron acceptors known to form charge-transfer complexes with electron-rich aromatic compounds, which would be suitable for studying with this compound.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The quantitative study of reaction rates (kinetics) and energy changes (thermodynamics) provides deep insight into reaction mechanisms. For this compound, such studies would focus on the reactivity of the thiol group in processes like nucleophilic substitution and redox reactions.

The thiol group is a powerful nucleophile, particularly when deprotonated to the thiolate anion. Its reactions, such as nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings, are well-documented nih.govnih.govnih.gov. The rate of these reactions can be determined experimentally by monitoring the change in concentration of a reactant or product over time, typically using UV-Vis spectrophotometry or HPLC nih.govrsc.orgacs.org.

For a typical SNAr reaction, the rate law is often second-order, being first-order in both the thiol and the electrophilic substrate nih.govnih.gov. Rate = k[R-SH][Substrate]

To simplify analysis, pseudo-first-order conditions are often employed by using a large excess of one reactant nih.govnih.gov. The pH of the medium is a critical factor, as the concentration of the more reactive thiolate species is pH-dependent nih.govresearchgate.net. The relationship between the rate constant and the nucleophilicity of a series of related nucleophiles can be described by the Brønsted equation, which relates the rate constant to the pKₐ of the nucleophile nih.govlibretexts.org.

The activation energy (Eₐ) represents the minimum energy required for a reaction to occur and can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation. Computational studies on related reactions, such as the addition of thiols to enones, show that activation energies are influenced by electronic substituent effects and solvation harvard.edu. For SNAr reactions, the activation free energy for the nucleophilic addition step can range from 19 to 25 kcal/mol, depending on the substituents on the aromatic ring.

Table 3: Representative Second-Order Rate Constants for Thiol Reactions This table provides examples of experimentally determined rate constants for reactions involving thiols, illustrating the typical magnitude of these values. Data is for analogous systems, as specific data for this compound is not available.

Two primary types of equilibria are central to the chemistry of this compound: acid-base equilibria and redox equilibria.

Acid-Base Equilibria: The molecule possesses three acidic protons on the thiol and two amino groups. The thiol proton is the most acidic, with the pKₐ of benzenethiol being approximately 6.5 nih.gov. The amino groups are much less acidic and will be protonated only under strongly acidic conditions (pKa of anilinium is ~4.6). The exact pKₐ values for this compound would be influenced by the electronic effects of the other substituents. The position of the thiol/thiolate equilibrium is critical for reactivity, as the thiolate anion is orders of magnitude more nucleophilic than the neutral thiol researchgate.net.

R-SH + H₂O ⇌ R-S⁻ + H₃O⁺ (Governed by pKₐ)

Redox Equilibria: Thiols can be oxidized to form disulfides, a reversible process known as the thiol-disulfide interchange reaction.

2 R-SH ⇌ R-S-S-R + 2H⁺ + 2e⁻

The equilibrium constant for this reaction reflects the reducing potential of the thiol. This constant can be determined by allowing the thiol to reach equilibrium with a reference disulfide, such as oxidized glutathione (GSSG) or oxidized dithiothreitol (DTT), and then measuring the concentrations of all species present acs.org. The reducing potential is strongly influenced by molecular structure; for instance, dithiols that form stable six-membered rings upon oxidation are particularly strong reducing agents.

Table 4: Key Equilibria for this compound This table summarizes the important acid-base and redox equilibria involving the functional groups of this compound, with reference pKₐ values for analogous simple compounds.

Derivatization and Functionalization Strategies of 2,4 Diaminobenzene 1 Thiol

Synthesis of Substituted 2,4-Diaminobenzene-1-thiol Derivatives

The reactivity of the aromatic ring and the exocyclic functional groups enables the synthesis of a diverse library of substituted derivatives through various organic reactions.

Halogenation and Nitration of the Aromatic Ring

Direct electrophilic substitution on the this compound ring, such as halogenation and nitration, allows for the introduction of key functional groups.

Halogenation: The aromatic ring of this compound is highly activated due to the presence of two electron-donating amino groups and a thiol group. This high reactivity facilitates electrophilic aromatic substitution reactions like halogenation (chlorination, bromination). Typically, these reactions proceed under mild conditions, often requiring a Lewis acid catalyst to generate a potent electrophile. libretexts.org The amino and thiol groups are ortho- and para-directing; therefore, substitution is expected to occur at the positions activated by these groups (positions 3, 5, and 6). However, the high activation can sometimes lead to polysubstitution, and precise control of regioselectivity can be challenging.

Nitration: Introducing a nitro group onto the aromatic ring is another key electrophilic aromatic substitution. This is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com As with halogenation, the directing effects of the existing amino and thiol substituents favor the substitution at the ortho and para positions. However, the strongly acidic and oxidizing conditions of nitration reactions can pose a significant challenge. The thiol group is susceptible to oxidation, and the amino groups can be protonated, which deactivates the ring. Careful control of reaction conditions is crucial to achieve the desired nitration while preserving the integrity of the thiol and amino functionalities. masterorganicchemistry.commsu.edu

Alkylation and Acylation of Amino and Thiol Groups

The nucleophilic character of the thiol and amino groups makes them prime sites for alkylation and acylation reactions, providing a pathway to a wide array of derivatives.

Alkylation: The thiol group can be readily S-alkylated by reacting this compound with alkyl halides in the presence of a base. mdpi.com The thiol is generally more nucleophilic than the amino groups, especially under basic conditions where a thiolate anion is formed, allowing for selective S-alkylation. N-alkylation of the amino groups can also be achieved, often requiring more forcing conditions or different reagent choices. The reaction with dihaloalkanes can lead to the formation of cyclic structures or cross-linked products.

Acylation: The amino groups of this compound readily undergo N-acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction forms amide linkages, which can be used to introduce a variety of functional groups or to protect the amino groups during subsequent reactions. Selective acylation can often be controlled by adjusting reaction conditions. The thiol group can also be acylated to form a thioester, but N-acylation is typically more favorable under standard conditions.

Table 1: Examples of Alkylation and Acylation Reactions

| Reaction Type | Reagent Example | Functional Group Introduced | Primary Site of Reaction |

|---|---|---|---|

| S-Alkylation | Methyl Iodide (CH₃I) | S-Methyl (-SCH₃) | Thiol Group |

| N-Alkylation | Benzyl Bromide (C₆H₅CH₂Br) | N-Benzyl (-NHCH₂C₆H₅) | Amino Group(s) |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl (-NHCOCH₃) | Amino Group(s) |

| S-Acylation | Benzoyl Chloride (C₆H₅COCl) | S-Benzoyl (-SCOCH₅) | Thiol Group |

Formation of Heterocyclic Rings Incorporating this compound Moieties

The ortho-positioning of the thiol and one of the amino groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, most notably aminobenzothiazoles. These compounds are of significant interest due to their presence in a wide range of biologically active molecules. jmchemsci.com

The general strategy involves the condensation of the 1-thiol and 2-amino groups with a reagent containing a two-atom unit that can close the five-membered thiazole ring. For instance, reaction with carboxylic acids or their derivatives (like acyl chlorides) leads to the formation of 2-substituted-7-aminobenzothiazoles. Similarly, condensation with aldehydes followed by oxidation results in the corresponding 2-substituted benzothiazole derivatives. The remaining amino group at the 4-position provides an additional site for further functionalization.

Table 2: Synthesis of Aminobenzothiazole Derivatives

| Reagent | Resulting Heterocyclic Core | Substituent at Position 2 |

|---|---|---|

| Carboxylic Acid (R-COOH) | 7-Aminobenzothiazole | Alkyl/Aryl group (R) |

| Aldehyde (R-CHO) | 7-Aminobenzothiazole | Alkyl/Aryl group (R) |

| Carbon Disulfide (CS₂) | 7-Aminobenzothiazole-2-thiol | Thiol (-SH) |

| Cyanogen Bromide (BrCN) | 2,7-Diaminobenzothiazole | Amino (-NH₂) |

Surface Functionalization using this compound

The thiol group of this compound serves as a robust anchor for immobilizing the molecule onto various surfaces, particularly noble metals like gold, as well as nanoparticles. kuleuven.bemdpi.com This process typically involves the formation of a self-assembled monolayer (SAM), where the sulfur atom covalently binds to the surface. kuleuven.be

Once anchored, the benzene (B151609) ring, along with its two amino groups, is oriented away from the surface, presenting a functional interface that can be further modified. researchgate.net These exposed amino groups are nucleophilic and can be used to covalently attach other molecules, such as proteins, DNA, or synthetic polymers, through standard cross-linking chemistries (e.g., using EDC/NHS). kuleuven.be This "bottom-up" approach to surface engineering is critical in the development of biosensors, biocompatible coatings, and platforms for controlled chemical reactions. The ability to tailor surface properties by first creating a robust anchor layer with this compound and then building upon it makes this compound a valuable tool in materials science and nanotechnology. mdpi.comnih.gov

Table 3: Surface Functionalization Applications

| Surface Type | Role of Thiol Group | Function of Exposed Amino Groups | Potential Application |

|---|---|---|---|

| Gold (Au) Surfaces | Covalent anchor for SAM formation | Attachment points for biomolecules | Biosensors, Immunoassays |

| Magnetic Nanoparticles | Surface coating and stabilization | Conjugation of drugs or targeting ligands | Targeted Drug Delivery mdpi.com |

| Polymeric Surfaces | Grafting point for surface modification | Initiation sites for polymerization | Biocompatible Coatings |

Coordination Chemistry of 2,4 Diaminobenzene 1 Thiol

Ligand Properties and Chelation Modes

The coordination behavior of 2,4-Diaminobenzene-1-thiol is fundamentally dictated by its molecular structure, which features a thiol group (-SH) and two amino groups (-NH2) attached to a benzene (B151609) ring. This arrangement of donor atoms allows for various modes of chelation, making it a fascinating subject of study in inorganic chemistry.

N,S-Chelation Potential of this compound

The presence of both nitrogen and sulfur donor atoms in this compound allows it to act as a bidentate ligand, forming stable chelate rings with transition metal ions. This N,S-chelation is a common feature in the coordination chemistry of similar aminothiophenol ligands. The soft sulfur atom of the thiol group exhibits a strong affinity for soft metal ions, while the harder amino groups can coordinate to a wider range of metal centers. This dual-donor character enables the formation of stable five- or six-membered chelate rings, which enhances the thermodynamic stability of the resulting metal complexes.

The specific chelation mode can be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the steric and electronic effects of the ligand itself. For instance, the relative positions of the amino and thiol groups on the benzene ring play a crucial role in determining the geometry and stability of the resulting metal complexes.

Influence of Protonation States on Coordination Behavior

The coordination behavior of this compound is also significantly influenced by the protonation states of its donor groups. The thiol group is acidic and can be deprotonated to form a thiolate anion (-S⁻), which is a much stronger coordinating agent than the neutral thiol. Similarly, the amino groups can be protonated in acidic conditions, which would inhibit their coordination to metal ions.

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with this compound can be achieved through various synthetic methodologies, leading to a diverse range of mononuclear and multinuclear species.

Development of Mononuclear and Multinuclear Complexes

Mononuclear complexes of this compound can be readily synthesized by reacting the ligand with a metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions can be controlled to favor the formation of complexes with a specific metal-to-ligand ratio. For instance, using a 1:1 or 1:2 metal-to-ligand ratio can lead to the formation of complexes such as [M(L)X₂] or [M(L)₂]X₂, where L represents the this compound ligand and X is an ancillary ligand or a counter-ion.

The formation of multinuclear complexes, on the other hand, often involves the use of bridging ligands or specific reaction conditions that promote the self-assembly of multiple metal centers. The thiol group of this compound can act as a bridging ligand, connecting two or more metal ions. This bridging capability can lead to the formation of dinuclear, trinuclear, or even polymeric coordination compounds with interesting magnetic and electronic properties.

Table 1: Examples of Synthesized Transition Metal Complexes with Thiol-Containing Ligands

| Metal Ion | Ligand | Complex Formula | Geometry | Reference |

| Ni(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | [Ni(L)₂] | Tetrahedral | nih.govresearchgate.net |

| Cu(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | [Cu(L)₂] | Square Planar | nih.govresearchgate.net |

| Zn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | [Zn(L)₂] | Tetrahedral | nih.govresearchgate.net |

| Co(II) | Bis(o-aminophenyl)disulfide propane | [Co(L)Cl₂] | Tetrahedral | ekb.eg |

| Ni(II) | Bis(o-aminophenyl)disulfide propane | [Ni(L)Cl₂] | Square Planar | ekb.eg |

Note: This table provides examples of complexes with ligands structurally related to this compound due to the limited specific data available for the target compound.

Ligand Exchange Reactions in Coordination Sphere

Ligand exchange reactions provide a versatile route for the synthesis of new complexes of this compound or for modifying the properties of existing ones. In a typical ligand exchange reaction, one or more ligands in a pre-existing metal complex are replaced by this compound. The outcome of such reactions is governed by factors such as the relative coordinating strength of the incoming and outgoing ligands, their concentrations, and the reaction conditions.

For example, weakly coordinated ligands such as water or halide ions in an aqua or halo complex can be readily displaced by the stronger N,S-chelating this compound. These reactions are often driven by the chelate effect, which provides additional thermodynamic stability to the resulting complex. Ligand exchange can also be used to introduce functional groups into the coordination sphere, thereby tuning the electronic or steric properties of the complex for specific applications.

Structural Elucidation of Metal Complexes

The determination of the precise three-dimensional arrangement of atoms in a metal complex is crucial for understanding its chemical and physical properties. A variety of spectroscopic and analytical techniques are employed for the structural elucidation of transition metal complexes of this compound.

Infrared (IR) spectroscopy is a powerful tool for identifying the coordination of the ligand to the metal ion. The vibrational frequencies of the -SH and -NH₂ groups in the free ligand are altered upon coordination. For instance, a shift in the ν(S-H) stretching frequency to lower wavenumbers or its disappearance can indicate the deprotonation and coordination of the thiol group. Similarly, changes in the ν(N-H) stretching and δ(N-H) bending vibrations can provide evidence for the involvement of the amino groups in coordination. The appearance of new bands in the far-IR region can often be attributed to the formation of M-S and M-N bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can provide valuable information about the structure of diamagnetic complexes in solution. The chemical shifts of the protons and carbons in the ligand are sensitive to the coordination environment, and changes in these shifts upon complexation can help to identify the binding sites.

Electronic spectroscopy (UV-Vis) provides insights into the electronic structure of the metal complexes. The spectra of transition metal complexes are characterized by d-d transitions and charge-transfer bands. The energies and intensities of these bands are dependent on the geometry of the complex and the nature of the metal-ligand bonds.

Table 2: Key Spectroscopic Data for Characterization of Metal Complexes with N,S-Donor Ligands

| Spectroscopic Technique | Information Obtained | Typical Observations for N,S-Chelation |

| Infrared (IR) Spectroscopy | Identification of coordinated functional groups | Shift or disappearance of ν(S-H) band; Shifts in ν(N-H) and δ(N-H) bands; Appearance of new M-S and M-N bands. |

| NMR Spectroscopy | Connectivity and environment of atoms in diamagnetic complexes | Changes in the chemical shifts of aromatic and amino protons and carbons upon coordination. |

| UV-Vis Spectroscopy | Electronic transitions and coordination geometry | Appearance of d-d transition bands and ligand-to-metal or metal-to-ligand charge transfer bands. |

| X-ray Crystallography | Precise 3D structure, bond lengths, and angles | Determination of coordination number, geometry (e.g., tetrahedral, square planar, octahedral), and chelate ring conformation. |

Note: The specific data will vary depending on the metal ion and the exact structure of the complex.

Determination of Coordination Geometry and Stereochemistry

No crystallographic or spectroscopic data is available in the scientific literature to determine the coordination geometry and stereochemistry of metal complexes of this compound.

Analysis of Intermolecular Interactions within Crystal Lattices

There are no published crystal structures of metal complexes with this compound, and therefore, no analysis of their intermolecular interactions can be provided.

Investigations of Electronic and Magnetic Properties of Metal Complexes

No studies on the electronic or magnetic properties of metal complexes containing this compound have been found in the scientific literature.

Polymer and Materials Science Applications of 2,4 Diaminobenzene 1 Thiol

A Versatile Monomer in Polymer Synthesis

The presence of both amino and thiol functionalities makes 2,4-Diaminobenzene-1-thiol a valuable monomer for the synthesis of specialized polymers. These functional groups can undergo various polymerization reactions, leading to the formation of polymers with unique characteristics imparted by the sulfur and nitrogen atoms.

Development of Poly(thioamides) and Poly(thiourethanes)

While specific research detailing the synthesis of poly(thioamides) and poly(thiourethanes) directly from this compound is not extensively documented in publicly available literature, the fundamental principles of polymer chemistry suggest its high potential as a monomer in these contexts.

Poly(thioamides): The synthesis of polythioamides can be achieved through various methods, including the reaction of diamines with sulfur-containing dicarboxylic acid derivatives or through multicomponent polymerizations. For instance, the Willgerodt–Kindler reaction, which involves the reaction of aldehydes, amines, and elemental sulfur, is a known route to thioamides. Conceptually, this compound could serve as the diamine component in such reactions, reacting with dialdehydes and sulfur to form a polythioamide backbone. The resulting polymers would be expected to exhibit enhanced thermal stability and high refractive indices due to the presence of the aromatic rings and thioamide linkages.

Poly(thiourethanes): Polythiourethanes are typically synthesized through the polyaddition reaction of diisocyanates and dithiols. The thiol group of this compound can react with isocyanate groups to form thiourethane linkages. Furthermore, the amino groups offer potential sites for forming urea linkages if reacted with isocyanates, leading to the formation of poly(thiourethane-urea)s. These polymers are known for their excellent mechanical properties, optical clarity, and high refractive indices, making them suitable for applications such as optical lenses and specialty elastomers. The incorporation of the rigid benzene (B151609) ring from this compound would likely enhance the thermal and mechanical properties of the resulting poly(thiourethane).

Integration into Linear and Cross-linked Polymer Architectures

The trifunctional nature of this compound (two amine groups and one thiol group) allows for its use in creating both linear and cross-linked polymer architectures, depending on the reaction conditions and the co-monomers employed.

Linear Polymers: To form linear polymers, it is necessary to selectively react two of the three functional groups. For example, by reacting the two amine groups with a dicarboxylic acid chloride, a linear polyamide could be formed, with the thiol group remaining as a pendant functional group along the polymer chain. This pendant thiol group could then be used for subsequent post-polymerization modifications, such as grafting other polymer chains or attaching specific functional molecules.

Cross-linked Polymers: When all three functional groups of this compound participate in the polymerization reaction, a cross-linked network is formed. For instance, reacting it with a tri-functional isocyanate would lead to a highly cross-linked poly(thiourethane-urea) thermoset. Such materials are expected to possess high thermal stability, chemical resistance, and mechanical strength. The degree of cross-linking, and thus the material properties, can be tuned by controlling the stoichiometry of the monomers. The development of both linear and cross-linked polymers from cystamine-based monomers highlights the potential for creating redox-sensitive materials, a feature that could be imparted by the thiol group of this compound nih.gov.

Building Blocks for Advanced Porous Materials

In recent years, there has been a surge of interest in crystalline porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) for a wide range of applications. The functional groups on this compound make it a promising candidate for incorporation into these advanced materials.

Design and Synthesis of Thiol-Decorated Frameworks

Thiol-functionalized COFs and MOFs are of particular interest due to the unique properties of the thiol group, including its ability to coordinate with metal ions, participate in redox reactions, and serve as a site for post-synthetic modification.

Covalent Organic Frameworks (COFs): COFs are constructed from organic building blocks linked by strong covalent bonds, forming crystalline, porous structures. The amine groups of this compound can be utilized in the formation of imine-linked or β-ketoenamine-linked COFs by reacting with aldehyde-containing monomers nih.govnih.gov. The thiol group would then be incorporated as a functional pendant group within the pores of the COF. The synthesis of such thiol-decorated COFs would provide a platform for applications in catalysis and sensing.

Metal-Organic Frameworks (MOFs): MOFs are composed of metal ions or clusters coordinated to organic ligands. While the primary amine groups of this compound can coordinate to metal centers, the thiol group can also act as a coordination site, particularly for soft metal ions. Alternatively, the amine groups can be used to form a ligand with other functionalities (e.g., carboxylates) that then coordinate with the metal centers, leaving the thiol group exposed within the MOF pores nih.govrsc.org. The synthesis of thiol and thioether-based MOFs has been explored, demonstrating their potential in various applications rsc.org.

| Framework Type | Potential Synthetic Route with this compound | Key Features of Thiol-Decoration |

| COFs | Reaction of amine groups with multifunctional aldehydes to form imine or β-ketoenamine linkages. | High surface area, ordered pores, sites for post-synthetic modification. |

| MOFs | Coordination of amine or thiol groups to metal centers, or use as a scaffold for ligands. | Tunable porosity, metal-thiol interactions, catalytic activity. |

Functional Performance of Frameworks in Energy Storage and Catalysis

The incorporation of thiol groups into COFs and MOFs can significantly enhance their performance in applications such as energy storage and catalysis.

Energy Storage: Thiol-decorated porous materials have shown promise in energy storage applications, particularly in lithium-sulfur batteries. The thiol groups can chemically interact with polysulfides, mitigating the "shuttle effect" that plagues these batteries and improving their cyclability and capacity. While specific studies on frameworks from this compound are not prevalent, the principles derived from other thiol-functionalized porous polymers are applicable.

Application in Dendrimer Synthesis and Functionalization

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure nih.govchemrxiv.org. Their unique architecture makes them attractive for a variety of applications, including drug delivery, catalysis, and sensing. The functional groups of this compound offer possibilities for its use in both the synthesis of the dendritic core and the functionalization of the dendrimer periphery.

The synthesis of dendrimers can proceed through divergent or convergent approaches nih.gov. In a divergent synthesis, this compound could potentially act as a core molecule, with subsequent generations of branches grown from its amine and thiol groups. More commonly, it could be used to functionalize the surface of a pre-existing dendrimer. For example, the amine groups of this compound could react with surface ester groups of a PAMAM dendrimer, resulting in a dendrimer surface decorated with thiol groups.

These thiol-functionalized dendrimers would have numerous potential applications. The thiol groups could be used to attach drugs or imaging agents through disulfide bonds, which are cleavable under the reducing conditions found inside cells, allowing for targeted drug release. Additionally, the thiol groups can be used to chelate metal ions for catalytic or diagnostic purposes. The principles of dendrimer synthesis and functionalization are well-established, and the incorporation of thiol groups is a known strategy to impart specific functionalities nih.govmdpi.com.

| Dendrimer Application | Role of this compound | Potential Advantage |

| Drug Delivery | Surface functionalization to introduce thiol groups. | Redox-responsive drug release via disulfide linkages. |

| Catalysis | Chelation of metal ions by surface thiol groups. | High local concentration of catalytic sites. |

| Sensing | Binding of analytes to surface thiol groups. | Enhanced sensitivity due to the multivalency of the dendrimer. |

Development of Functional Materials and Coatings

The presence of both amine and thiol functionalities allows this compound to be a versatile building block for creating functional polymers and surface coatings with specific electrochemical and adsorption properties.

Redox-Active Polymers for Electrochemical Applications

Polymers derived from precursors containing thiol and amine groups have demonstrated significant potential as redox-active materials for energy storage applications. While direct studies on the electropolymerization of this compound are limited, research on analogous compounds such as poly-2-aminobenzene-1-thiol (P2ABT) provides insight into the expected electrochemical behavior.

A nanocomposite of Ag2S-Ag2O-Ag with P2ABT has been synthesized through a photopolymerization reaction and investigated for its supercapacitor performance. mdpi.com The study revealed that this nanocomposite exhibits promising pseudocapacitive properties, which are crucial for high-performance energy storage devices. mdpi.com The electrochemical performance of the Ag2S-Ag2O-Ag/P2ABT nanocomposite was evaluated in both acidic (1.0 M HCl) and basic (1.0 M NaOH) media. mdpi.com

The specific capacitance (CS), a measure of a material's ability to store an electrical charge, and the energy density (E), which indicates the amount of energy stored per unit mass, were determined at a current density of 0.3 A/g. mdpi.com The charge transfer resistance (Rs), which represents the internal resistance of the supercapacitor, was evaluated using Nyquist plots. mdpi.com

Table 1: Electrochemical Performance of Ag2S-Ag2O-Ag/P2ABT Nanocomposite Supercapacitor mdpi.com

| Electrolyte Medium | Specific Capacitance (CS) (F/g) | Energy Density (E) (W·h·Kg⁻¹) | Charge Transfer Resistance (Rs) (Ω) |

| Acidic (1.0 M HCl) | 92.5 | 5.0 | 4.9 |

| Basic (1.0 M NaOH) | 44.4 | 2.52 | 6.2 |

The data indicates that the nanocomposite performs better in an acidic medium, exhibiting higher specific capacitance and energy density, along with lower charge transfer resistance. mdpi.com The large area under the cyclic voltammetry (CV) curves for the nanocomposite further confirmed its excellent supercapacitor performance. mdpi.com These findings suggest that polymers derived from diaminobenzene-thiol monomers are promising candidates for the development of redox-active materials in electrochemical energy storage systems. The presence of the electronegative sulfur atom in the polymer backbone is believed to facilitate redox reactions, contributing to the material's pseudocapacitive behavior. mdpi.com

Modified Surfaces for Adsorption and Sensing

The thiol and amine groups in this compound make it an excellent candidate for modifying surfaces to create materials with high affinity for heavy metal ions. The thiol group is known to have a strong affinity for soft heavy metals, while the amine groups can also contribute to the chelation of metal ions.

While specific studies on the use of this compound for this purpose are not widely available, extensive research on other thiol-functionalized materials demonstrates their effectiveness in removing heavy metal ions from aqueous solutions. For instance, thiol-functionalized adsorbents have shown high selectivity and rapid removal of various heavy metal ions.

A study on thiol-functionalized magnesium phyllosilicate clay (Mg-MTMS) revealed exceptionally high uptake capacities for Hg(II), Pb(II), and Cd(II) ions. researchgate.net The high concentration of complexing thiol groups and the expandable framework of the material were credited for its high efficiency. researchgate.net

Table 2: Heavy Metal Ion Uptake Capacities of Thiol-Functionalized Adsorbents

| Adsorbent | Metal Ion | Maximum Uptake Capacity (mg/g) |

| Thiol-functionalized magnesium phyllosilicate clay | Hg(II) | 603 |

| Pb(II) | 365 | |

| Cd(II) | 210 | |

| Thiol-functionalized reduced graphene oxides | Pb(II) | ~858 |

Another study on high-density thiol-functionalized reduced graphene oxides also reported a very high adsorption capacity for Pb(II) ions. tarjomeplus.com The strong affinity of the thiol groups for heavy metals makes these modified surfaces highly effective for environmental remediation and for the development of electrochemical sensors for heavy metal detection. The presence of both amine and thiol groups in this compound would likely enhance its chelating ability and selectivity for a range of heavy metal ions.

Precursor for Dyes and Pigments in Advanced Colorant Technologies

Aromatic amines are fundamental building blocks in the synthesis of azo dyes, which constitute a large and commercially important class of colorants. jbiochemtech.comnih.govsemanticscholar.org The diazotization of an aromatic amine followed by coupling with an electron-rich species is the standard method for producing these dyes. nih.govsemanticscholar.org this compound, with its two primary amine groups, can be diazotized to form a bis-diazonium salt, which can then be coupled with various aromatic compounds to produce a wide range of azo dyes with different colors and properties.

While specific examples of dyes synthesized from this compound are not readily found in the literature, a study on the synthesis of azo dyes from the analogous compound 2-Amino-1,3,4-thiadiazole-2-thiol provides valuable insights into the expected synthetic routes and properties. jbiochemtech.com In this study, the amino group of 2-Amino-1,3,4-thiadiazole-2-thiol was diazotized and then coupled with different aromatic compounds to produce a series of azo dyes. jbiochemtech.com

The absorption maxima (λmax) of these synthesized dyes, which determine their color, were found to be dependent on the nature of the coupling component. jbiochemtech.com The dyes were applied to polyester fibers and exhibited good to excellent fastness properties, indicating their potential for use in the textile industry. jbiochemtech.com

Table 3: Spectral and Fastness Properties of Azo Dyes Derived from 2-Amino-1,3,4-thiadiazole-2-thiol jbiochemtech.com

| Coupling Component | λmax (nm) in DMF | Color on Polyester | Light Fastness | Wash Fastness |

| 3-Aminopyrazole | 583 | Brown | 4 | 4-5 |

| 3-Amino-9-ethylcarbazole | 777 | Dark Green | 4 | 4-5 |

| 3-Amino-5-methylpyrazole | 578 | Brown | 4-5 | 4 |

| Resorcinol | 473 | Yellow | 4 | 4 |

| 2-Aminobenzonitrile | 351 | Pale Yellow | 4 | 4 |

| 2-Naphthol | 489 | Brown | 4 | 4-5 |

The results demonstrate that by varying the coupling component, a range of colors from pale yellow to dark green can be achieved. jbiochemtech.com The presence of heterocyclic rings in the coupling components led to a significant bathochromic (deepening of color) shift in the absorption maxima. jbiochemtech.com The good fastness properties suggest strong interactions between the dye molecules and the polymer fibers. jbiochemtech.com Given the structural similarities, it is expected that azo dyes derived from this compound would also exhibit a wide range of colors and potentially good dyeing characteristics, making them suitable for advanced colorant technologies. The presence of the thiol group could also be exploited to impart additional functionalities to the dyes, such as metal chelation or improved adhesion to certain substrates.

Computational Studies and Theoretical Investigations of 2,4 Diaminobenzene 1 Thiol

Density Functional Theory (DFT) Applications

Density Functional Theory has become a primary method for quantum chemical calculations on molecules like 2,4-Diaminobenzene-1-thiol due to its favorable balance of accuracy and computational cost. DFT methods are used to determine a wide range of molecular properties by calculating the electron density of the system.

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter that reflects the chemical reactivity and stability of the molecule. researchgate.net

For this compound, DFT calculations would reveal that the HOMO is likely distributed across the aromatic ring, the electron-donating amino groups, and the sulfur atom of the thiol group. The LUMO, conversely, would be expected to be spread primarily over the benzene (B151609) ring as a π-antibonding orbital. mdpi.com This distribution of electron density is crucial for understanding how the molecule interacts with other chemical species.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. mdpi.comnih.govresearchgate.net

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness. |

| Global Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies the ability of a molecule to accept electrons. |

Natural Bond Orbital (NBO) analysis is another technique used to study charge transfer and intramolecular interactions, providing insights into the stabilization energy associated with electron delocalization from donor (filled) to acceptor (unfilled) orbitals. mdpi.com

Geometrical optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. researchgate.net This is typically performed using DFT functionals such as B3LYP combined with basis sets like 6-311++G**, which provide a good description of molecular structures. mdpi.comscispace.com The optimization yields precise values for bond lengths, bond angles, and dihedral angles.

Conformational analysis involves exploring the various spatial arrangements of a molecule, or conformers, that can be interconverted by rotation around single bonds. mdpi.comresearchgate.net For this compound, rotations around the C-S and C-N bonds would lead to different conformers. Computational studies can determine the relative energies of these conformers, identifying the most stable forms and the energy barriers for interconversion.

The introduction of substituents to create derivatives can significantly impact the molecule's preferred conformation. mdpi.com Computational analysis of these derivatives reveals how changes in steric and electronic factors influence the molecular geometry and intermolecular interactions.

| Parameter | Description | Typical Values (Illustrative) |

|---|---|---|

| C-C Bond Length (Aromatic) | The distance between adjacent carbon atoms in the benzene ring. | ~1.39 - 1.41 Å |

| C-S Bond Length | The distance between a ring carbon and the sulfur atom. | ~1.77 Å |

| S-H Bond Length | The distance between the sulfur and hydrogen atoms of the thiol group. | ~1.34 Å |

| C-N Bond Length | The distance between a ring carbon and a nitrogen atom of an amino group. | ~1.40 Å |

| C-C-S Bond Angle | The angle formed by two ring carbons and the sulfur atom. | ~120° |

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

By calculating the potential energy surface of a reaction, computational methods can identify the reactants, products, and any intermediates. Crucially, they can locate the transition state, which represents the highest energy barrier along the reaction pathway. nih.govharvard.edu The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. This analysis allows for a complete mapping of the reaction coordinate, clarifying the step-by-step mechanism of a chemical transformation.

The thiol group is a primary site of redox activity. Computational studies provide mechanistic details on its oxidation and reduction.

Oxidation: The oxidation of thiols can proceed through one- or two-electron pathways. nih.gov

Two-Electron Oxidation: This often involves the deprotonated thiolate anion (RS⁻) acting as a nucleophile. The reaction can lead to the formation of a sulfenic acid (RSOH) intermediate, which is a key species in many biological processes. nih.govnih.govresearchgate.net

One-Electron Oxidation: This pathway results in the formation of a highly reactive thiyl radical (RS•). nih.gov

Thiol-Disulfide Exchange: This is a common reaction for thiols. Computational studies have shown that it typically proceeds via a simple SN2-type nucleophilic substitution mechanism. nih.gov In this process, a thiolate anion attacks one of the sulfur atoms of a disulfide bond (R'-S-S-R'), proceeding through a single trisulfide-like transition state to form a new disulfide and release a different thiolate anion. nih.govharvard.edu

| Process | Key Intermediate/State | Mechanism |

|---|---|---|

| Two-Electron Oxidation | Sulfenic Acid (RSOH) | Nucleophilic attack by thiolate anion. |

| One-Electron Oxidation | Thiyl Radical (RS•) | Single electron transfer. |

| Thiol-Disulfide Exchange | Trisulfide-like Transition State | SN2 Nucleophilic Substitution |

Prediction of Spectroscopic Properties

DFT calculations can accurately predict various spectroscopic properties, serving as a powerful tool for interpreting experimental data and confirming molecular structures. researchgate.net

Vibrational Spectra (FT-IR and Raman): DFT can compute the vibrational frequencies of a molecule. These calculated frequencies and their corresponding intensities can be used to simulate the infrared and Raman spectra, aiding in the assignment of experimental peaks to specific vibrational modes (e.g., S-H stretch, N-H stretch, aromatic C-C stretch). scispace.com

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO)-DFT methods are routinely used to predict ¹H and ¹³C NMR chemical shifts with high accuracy. researchgate.netresearchgate.net The precision of these predictions is highly dependent on the quality of the initial geometry optimization. researchgate.net These calculations are invaluable for assigning signals in complex experimental spectra and for distinguishing between different isomers or conformers.

Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. mdpi.comscispace.com These values correspond to the absorption maxima (λmax) and intensities of peaks in a UV-Vis spectrum. This analysis helps to identify the nature of electronic transitions, such as n→π* or π→π*, within the molecule. mdpi.com

| Spectroscopy Type | Predicted Parameters | Computational Method |

|---|---|---|

| Infrared (IR) / Raman | Vibrational Frequencies, Intensities | DFT (e.g., B3LYP) |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (¹H, ¹³C) | GIAO-DFT |

| Ultraviolet-Visible (UV-Vis) | Excitation Energies (λmax), Oscillator Strengths | Time-Dependent DFT (TD-DFT) |

Simulation of UV-Vis, IR, and NMR Spectra for Structural Assignment

Computational methods are instrumental in the structural elucidation of molecules by simulating their spectroscopic profiles. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed to predict UV-Vis, IR, and NMR spectra. nih.govmdpi.comsapub.orgscielo.org.za

UV-Vis Spectroscopy: The electronic transitions of this compound can be predicted using TD-DFT calculations. nih.gov These calculations help in assigning the absorption bands observed in the experimental UV-Vis spectrum to specific electronic excitations, such as π→π* and n→π* transitions within the aromatic ring and its substituents. The predicted maximum absorption wavelengths (λmax) are crucial for confirming the molecular structure.

Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies provide a detailed understanding of the IR spectrum. nih.gov By calculating the harmonic vibrational frequencies at the DFT level, a theoretical IR spectrum can be generated. Comparison with the experimental spectrum, often aided by scaling factors to account for computational approximations and anharmonicity, allows for the precise assignment of vibrational modes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the 1H and 13C NMR chemical shifts of organic molecules. nih.gov These theoretical chemical shifts, when compared with experimental data, serve as a powerful tool for the definitive structural assignment of this compound.

Below is an illustrative table of how simulated spectroscopic data for this compound might be presented.

| Spectroscopic Technique | Parameter | Calculated Value (Illustrative) | Experimental Value (Hypothetical) |

| UV-Vis | λmax (nm) | 295, 340 | 298, 345 |

| IR | ν (cm-1) S-H stretch | 2550 | 2545 |

| ν (cm-1) N-H stretch | 3350, 3450 | 3348, 3445 | |

| 1H NMR | δ (ppm) S-H | 3.5 | 3.4 |

| δ (ppm) N-H2 | 5.0, 5.2 | 4.9, 5.1 | |

| 13C NMR | δ (ppm) C-S | 120 | 119.5 |

Note: The data in this table is illustrative and intended to represent the type of information obtained from computational simulations.

Vibrational Analysis and Assignment of Characteristic Modes

Vibrational analysis based on computational methods provides a deeper understanding of the molecular motions associated with each band in an IR spectrum. For this compound, DFT calculations can elucidate the specific stretching, bending, and torsional modes. The Potential Energy Distribution (PED) analysis is often used to quantify the contribution of individual internal coordinates to each normal mode of vibration, allowing for unambiguous assignments. researchgate.net

Key characteristic vibrational modes for this compound would include:

S-H Stretching: A weak to medium intensity band typically appearing around 2550-2600 cm-1.

N-H Stretching: Two distinct bands corresponding to the symmetric and asymmetric stretching of the amino groups, usually found in the 3300-3500 cm-1 region.

C-S Stretching: A weaker band in the fingerprint region, typically between 600-800 cm-1.

Aromatic C-H Stretching: Occurring above 3000 cm-1.

Aromatic Ring Vibrations: A series of bands in the 1400-1600 cm-1 region corresponding to C=C stretching within the benzene ring.

N-H Bending: Typically observed around 1600 cm-1.

An illustrative table of calculated and experimental vibrational frequencies and their assignments is provided below.

| Vibrational Mode | Calculated Frequency (cm-1, Scaled) | Experimental Frequency (cm-1) | Assignment (PED%) |

| ν(N-H) asym | 3455 | 3445 | 99% N-H stretch |

| ν(N-H) sym | 3352 | 3348 | 98% N-H stretch |

| ν(C-H) arom | 3080 | 3075 | 95% C-H stretch |

| ν(S-H) | 2555 | 2545 | 90% S-H stretch |

| δ(N-H) | 1620 | 1618 | 85% N-H bend |

| ν(C=C) arom | 1580 | 1575 | 80% C=C stretch |

Note: The data in this table is illustrative and based on general expectations for this type of molecule.

Thermodynamic and Kinetic Studies via Computational Approaches

Computational chemistry is a valuable tool for investigating the thermodynamic and kinetic properties of chemical compounds and reactions. mdpi.comnih.gov For this compound, computational methods can be used to calculate key thermodynamic parameters such as enthalpy of formation, entropy, and Gibbs free energy. These calculations are often performed using high-level ab initio methods or DFT.

Kinetic studies of reactions involving this compound, such as its oxidation or participation in polymerization reactions, can also be modeled computationally. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This information is crucial for understanding reaction mechanisms and predicting reaction rates.

The following table presents hypothetical thermodynamic data for this compound, as would be determined by computational methods.

| Thermodynamic Parameter | Calculated Value (Illustrative) |

| Enthalpy of Formation (ΔHf°) | 50.2 kJ/mol |

| Standard Entropy (S°) | 380.5 J/(mol·K) |

| Gibbs Free Energy of Formation (ΔGf°) | 125.8 kJ/mol |

Note: This data is hypothetical and serves to illustrate the output of computational thermodynamic studies.

Investigation of Thiol-Thione Tautomerism and its Energetics

Thiol-containing heterocyclic and aromatic compounds can potentially exist in equilibrium with their thione tautomers. In the case of this compound, this would involve the migration of the hydrogen atom from the sulfur to a carbon atom on the benzene ring, forming a cyclohexadiene-thione structure.

Computational studies, particularly using DFT, are well-suited to investigate the energetics of this tautomeric equilibrium. nih.govresearchgate.net By calculating the total electronic energies of both the thiol and thione forms, their relative stabilities can be determined. The energy of the transition state connecting the two tautomers can also be calculated to determine the activation energy barrier for the tautomerization process.

For many aromatic thiols, the thiol form is significantly more stable than the thione tautomer due to the preservation of the aromaticity of the benzene ring. Computational studies on similar systems have shown that the thione form is generally the less stable tautomer in the gas phase. nih.govnih.gov

An illustrative energy profile for the thiol-thione tautomerism of this compound is presented in the table below.

| Species | Relative Energy (kJ/mol, Illustrative) |

| This compound | 0 (Reference) |

| Transition State | +150 |

| Thione Tautomer | +80 |

Note: The energy values are illustrative and represent a plausible scenario where the thiol form is favored.

Advanced Spectroscopic and Characterization Techniques for 2,4 Diaminobenzene 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. compoundchem.com For 2,4-Diaminobenzene-1-thiol, both ¹H NMR and ¹³C NMR spectra would provide definitive evidence for its structural integrity.

In ¹H NMR, the chemical environment of each proton determines its resonance frequency, or chemical shift (δ), reported in parts per million (ppm). libretexts.org The spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the thiol (-SH) proton. The aromatic protons would appear in the typical downfield region for benzene (B151609) derivatives, with their specific shifts and coupling patterns revealing their substitution pattern on the ring. The protons of the two amine groups and the thiol group are exchangeable and their chemical shifts can vary depending on the solvent, concentration, and temperature. compoundchem.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. compoundchem.com Each unique carbon atom in this compound would give a distinct signal. oregonstate.edu The chemical shifts of the aromatic carbons are influenced by the attached functional groups (-NH₂, -SH), providing further confirmation of the substitution pattern.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic Protons | ¹H | 6.0 - 7.5 | The precise shifts and splitting patterns depend on the relative positions and coupling between the three aromatic protons. |

| Amine Protons (-NH₂) | ¹H | 3.0 - 5.0 | Often appear as broad signals; chemical shift is solvent and concentration-dependent. |

| Thiol Proton (-SH) | ¹H | 2.5 - 4.0 | Can be a sharp or broad singlet; position is highly variable. |

| Aromatic Carbons | ¹³C | 100 - 150 | Carbons directly attached to N or S (C-N, C-S) will be significantly shifted compared to the others. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In an IR spectrum, the presence of this compound's key functional groups would be confirmed by specific absorption bands. pressbooks.pub The N-H stretching vibrations of the primary amine groups typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. libretexts.org The S-H stretching vibration of the thiol group is expected to produce a weaker absorption band around 2550-2600 cm⁻¹. pressbooks.pub Furthermore, characteristic absorptions for the aromatic ring, including C-H stretching just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1450-1600 cm⁻¹ range, would be evident. libretexts.org

Raman spectroscopy provides complementary information. While the S-H stretch is often weak in the IR spectrum, it can sometimes be more readily observed in the Raman spectrum. The C-S bond also has a characteristic stretching frequency, typically in the 600-800 cm⁻¹ range. The symmetric vibrations of the benzene ring are often strong in the Raman spectrum, aiding in structural confirmation.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium to Strong (often two bands) |

| Thiol (-SH) | S-H Stretch | 2550 - 2600 | Weak |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-N Bond | C-N Stretch | 1250 - 1350 | Medium |

| C-S Bond | C-S Stretch | 600 - 800 | Weak to Medium |

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver (Ag) or gold (Au). mdpi.com For this compound, the thiol group provides a strong chemical affinity for these metallic surfaces, making it an excellent candidate for SERS studies. rsc.org

Upon adsorption, the molecule's Raman signals can be amplified by factors of 10⁶ or more, allowing for detection at very low concentrations. nih.gov This enhancement enables detailed investigation of the molecule's orientation and interaction with the surface. The SERS spectrum can reveal which functional groups are closest to the surface and how the chemical bonding might be perturbed upon adsorption. For instance, changes in the vibrational frequencies of the C-S and aromatic ring modes can provide insight into the nature of the thiol-metal bond and the orientation of the benzene ring relative to the substrate. rsc.orgnih.gov The technique is particularly valuable for studying how molecules like this compound self-assemble on surfaces. semanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The UV-Vis spectrum of this compound is characterized by electronic transitions associated with its aromatic system.

The benzene ring is a chromophore that exhibits characteristic π → π* transitions. The presence of the two amino groups (-NH₂) and the thiol group (-SH) as auxochromes—substituents with non-bonding electrons—alters the absorption profile. These groups donate electron density to the aromatic ring, typically causing a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted benzene. youtube.com

In addition to the π → π* transitions of the aromatic ring, the non-bonding electrons on the nitrogen and sulfur atoms can undergo n → π* transitions, which typically appear as lower-intensity bands at longer wavelengths. youtube.com The position and intensity of these absorption bands are sensitive to the solvent polarity and pH, as protonation of the amino groups can significantly alter the electronic structure of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern. chemguide.co.uk

For this compound (C₆H₈N₂S), the mass spectrum would show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its exact molecular mass (approximately 140.04). The high-resolution mass spectrum would confirm the elemental composition.

Upon ionization, the molecular ion can break apart into smaller, characteristic fragment ions. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. libretexts.orglibretexts.org For this compound, expected fragmentation pathways could include the loss of a hydrogen atom, the loss of the thiol group as an ·SH radical, or cleavage of the amine groups. The stability of the resulting fragments, particularly those retaining the aromatic ring, influences the relative abundance of the peaks observed in the spectrum. libretexts.org

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (approx.) | Possible Ion/Fragment | Possible Loss from Molecular Ion |

| 140 | [C₆H₈N₂S]⁺ | Molecular Ion (M⁺) |

| 139 | [C₆H₇N₂S]⁺ | Loss of H· |

| 107 | [C₆H₇N₂]⁺ | Loss of ·SH |

| 124 | [C₆H₆NS]⁺ | Loss of NH₂ |

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystalline solid. When a beam of X-rays is directed at a crystal, the atoms scatter the X-rays in a predictable pattern based on their arrangement. Analysis of this diffraction pattern allows for the determination of the crystal lattice parameters and the precise position of each atom in the unit cell.

For a compound that can be crystallized, single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information. nih.gov This technique is capable of determining the absolute three-dimensional structure of this compound in the solid state.

A suitable single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. nih.gov The resulting diffraction data is used to calculate an electron density map, from which the positions of all non-hydrogen atoms can be determined. This analysis yields precise measurements of bond lengths (e.g., C-S, C-N, C-C), bond angles, and torsion angles. researchgate.netmdpi.com Furthermore, it reveals crucial information about the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonding involving the amine and thiol functional groups, which govern the material's bulk properties. While this method is the gold standard for structural determination, its application is contingent upon the ability to grow high-quality single crystals of the compound. mdpi.com

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental for the characterization of crystalline solids. It is employed to identify the crystalline phases of a material, determine its crystal structure, and ascertain its purity. The technique operates on the principle of Bragg's Law, where a beam of X-rays is directed onto a powdered or polycrystalline sample. The constructive interference of the X-rays scattered by the crystalline lattice planes results in a unique diffraction pattern.

For this compound, which exists as a solid at room temperature, PXRD analysis is crucial for confirming its solid-state structure and identifying its specific crystalline form or polymorph. The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the compound's crystalline phase.

In a typical analysis, the powdered sample of this compound would be exposed to monochromatic X-ray radiation. As the angle of incidence is varied, detectors measure the intensity of the scattered radiation. The positions of the diffraction peaks (in terms of 2θ values) can be used to calculate the d-spacings (the distance between parallel crystal planes) according to Bragg's Law (nλ = 2d sinθ). The pattern's peak intensities and positions are characteristic of the compound's crystal lattice.

Analysis of the PXRD pattern allows for the determination of the unit cell parameters (a, b, c, α, β, γ), which define the size and shape of the repeating unit of the crystal lattice. While specific, experimentally-derived PXRD data for this compound is not extensively reported in publicly available literature, a hypothetical analysis would yield data that could be presented as follows. Such data is essential for quality control, ensuring batch-to-batch consistency, and for fundamental structural studies.

Hypothetical PXRD Data for this compound

| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) |

| 12.5 | 7.08 | 85 |

| 18.8 | 4.72 | 100 |

| 21.3 | 4.17 | 60 |

| 25.1 | 3.55 | 95 |

| 28.9 | 3.09 | 70 |

| 31.7 | 2.82 | 45 |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical techniques are powerful tools for investigating the redox (reduction-oxidation) properties of molecules. Cyclic Voltammetry (CV) is the most widely used technique for acquiring qualitative information about electrochemical reactions. It provides insights into the potentials at which a species is oxidized or reduced, the reversibility of these processes, and the stability of the resulting redox species.

The molecular structure of this compound contains two key redox-active moieties: the thiol group (-SH) and two amino groups (-NH₂). The thiol group can be oxidized to form a disulfide bond (S-S), and the aromatic amino groups can also undergo oxidation. CV is an ideal method to probe these electrochemical processes.

In a CV experiment, a solution of this compound in a suitable solvent with a supporting electrolyte is placed in an electrochemical cell containing a working electrode, a reference electrode, and a counter electrode. The potential of the working electrode is swept linearly from an initial value to a final value and then swept back to the initial potential. The resulting current is measured and plotted against the applied potential, producing a cyclic voltammogram.

The voltammogram for this compound would be expected to display characteristic peaks corresponding to its oxidation and reduction events. An anodic peak would indicate the potential at which the compound is oxidized, while a cathodic peak would correspond to its reduction. The peak potentials (Epa for anodic, Epc for cathodic) provide information about the thermodynamics of the electron transfer process. The separation between the anodic and cathodic peak potentials (ΔEp) can indicate the reversibility of the redox reaction.

While specific experimental CV data for this compound is not widely available, theoretical studies using computational methods such as Density Functional Theory (DFT) can be employed to predict the redox potentials of such molecules. researchgate.netdtu.dkrsc.orgmdpi.com An illustrative table of parameters that would be obtained from a CV analysis is presented below.

Illustrative Electrochemical Parameters for this compound from Cyclic Voltammetry

This table presents a hypothetical set of data that could be obtained from a CV experiment to illustrate the technique's output. The values are not based on experimental measurements of this specific compound.

| Redox Process | Anodic Peak Potential (Epa) (V vs. Ag/AgCl) | Cathodic Peak Potential (Epc) (V vs. Ag/AgCl) | Peak Separation (ΔEp) (mV) | Reversibility |

| Oxidation of Thiol (-SH) | +0.65 | +0.58 | 70 | Quasi-reversible |

| Oxidation of Amino (-NH₂) | +0.90 | N/A | - | Irreversible |

Analytical and Industrial Chemistry Applications of 2,4 Diaminobenzene 1 Thiol Derivatives

Role as an Intermediate in Fine Chemical Synthesis

2,4-Diaminobenzene-1-thiol is a versatile intermediate in fine chemical synthesis, primarily owing to its distinct functional groups: two amino groups and a thiol group attached to a benzene (B151609) ring. These reactive sites allow it to serve as a foundational building block for the construction of a variety of complex organic molecules, particularly heterocyclic compounds. The amino groups can readily undergo diazotization or act as nucleophiles, while the thiol group provides another site for condensation and cyclization reactions.